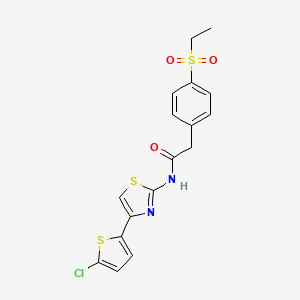
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O3S3 and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including bacterial and fungal species, as well as cancer cells . The specific target of a thiazole compound depends on its structure and functional groups.
Mode of Action
Thiazole compounds generally exert their effects by interacting with biological targets and altering their function. For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids . The exact mode of action can vary widely depending on the specific compound and its target.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, if a thiazole compound targets a protein involved in a particular biochemical pathway, it can alter the function of that pathway. The downstream effects can include changes in cellular processes such as cell growth and division .
Result of Action
The result of a thiazole compound’s action can vary depending on its specific target and mode of action. For example, if the compound has antimicrobial activity, the result could be the death of bacterial or fungal cells. If the compound has anticancer activity, it could inhibit the growth of cancer cells .
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXCCURAALDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
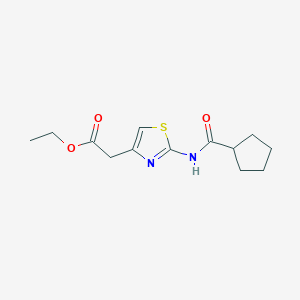

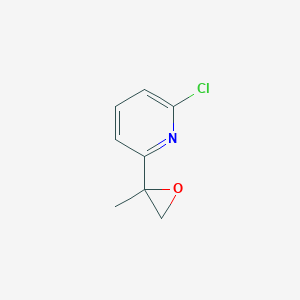
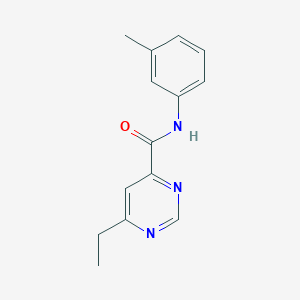
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
![Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2952056.png)
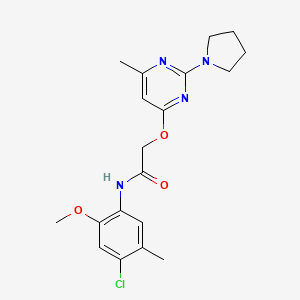
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
![3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)
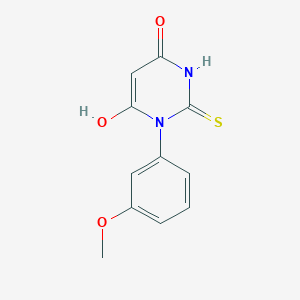
![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
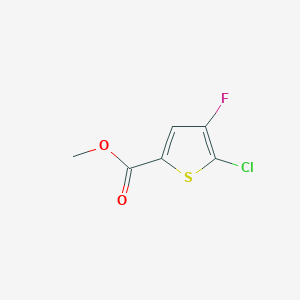
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)
